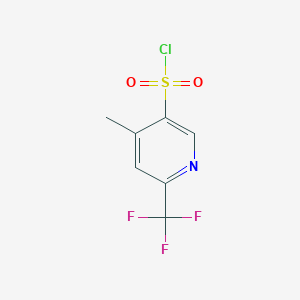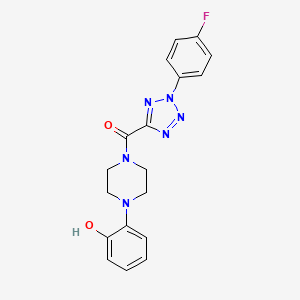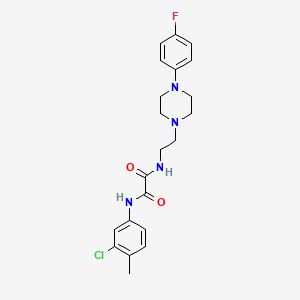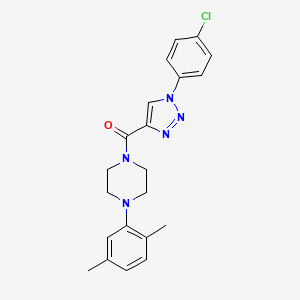
(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,3-triazole ring, a piperazine ring, and a methanone group. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. The piperazine ring is a six-membered ring with two nitrogen atoms. Methanone is a carbonyl group (C=O) attached to two carbon groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, and solubility would be determined by the specific arrangement of the functional groups in the molecule .Applications De Recherche Scientifique
Antiviral Activity
Triazole derivatives have been recognized for their antiviral properties. The triazole ring can act as a pharmacophore, interacting with viral enzymes and inhibiting their function. For instance, certain indole derivatives containing a triazole ring have shown inhibitory activity against influenza A . This suggests that our compound could be investigated for its efficacy against various RNA and DNA viruses.
Anticancer Potential
The piperazine ring is often found in compounds with antitumor properties. It can enhance the pharmacokinetic properties of drug substances, potentially making them more effective in targeting cancer cells. The combination of triazole and piperazine rings in our compound could be explored for targeted cancer therapies, possibly acting on specific receptors or pathways involved in tumor growth and metastasis .
Antibacterial and Antifungal Uses
Compounds with both triazole and piperazine structures have been reported to exhibit good antibacterial activity. The structural flexibility and the ability to interact with bacterial cell components make them suitable candidates for developing new antibiotics. Similarly, antifungal applications could be explored, given the success of triazole antifungals in clinical use .
Anti-inflammatory Properties
Piperazine derivatives are known to possess anti-inflammatory effects. They can modulate the body’s inflammatory response, which is crucial in treating diseases like arthritis and asthma. Research into the anti-inflammatory applications of our compound could lead to new treatments for chronic inflammatory conditions .
Antipsychotic and Antidepressant Effects
The piperazine moiety is a common feature in several antipsychotic and antidepressant drugs. It can interact with neurotransmitter receptors in the brain, influencing mood and behavior. Investigating the psychopharmacological effects of our compound could contribute to the development of new mental health medications .
Antidiabetic Activity
Indole derivatives, which share structural similarities with our compound, have been found to exhibit antidiabetic effects. These compounds can influence insulin release or insulin sensitivity, making them potential candidates for diabetes treatment. The compound could be studied for its potential to manage blood glucose levels .
Antiparasitic and Antihelmintic Applications
The piperazine ring is also present in antiparasitic and antihelmintic drugs. These compounds can disrupt the life cycle of parasites, offering a means to treat infections caused by worms and other parasitic organisms. The compound’s efficacy against various parasites could be an area of interest .
Neuroprotective Properties
Some piperazine derivatives have shown promise in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. They may protect neurons from damage or stimulate neuronal growth and repair. Exploring the neuroprotective potential of our compound could open up new avenues for treating these debilitating conditions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c1-15-3-4-16(2)20(13-15)25-9-11-26(12-10-25)21(28)19-14-27(24-23-19)18-7-5-17(22)6-8-18/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZYCDQUXYRYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

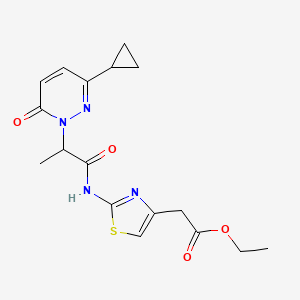
![benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2994974.png)
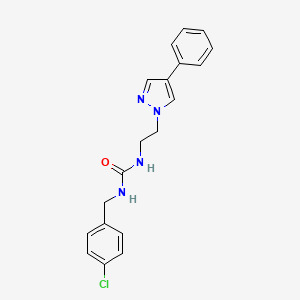
![N-[2-(4-chlorophenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B2994977.png)

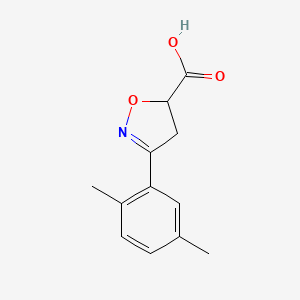
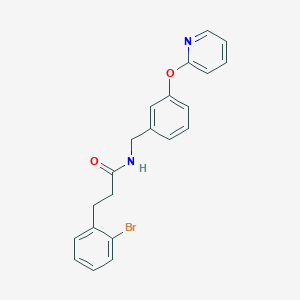
![N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2994984.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2994985.png)
![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2994986.png)
